molecular formula C14H18F2N2 B6201462 rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis CAS No. 2387562-74-3

rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis

Cat. No.: B6201462
CAS No.: 2387562-74-3
M. Wt: 252.3
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Description

rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis: is a synthetic organic compound characterized by its unique structural features, including a pyrrolo[3,4-c]pyridine core and difluoro substituents

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyridine core, followed by the introduction of the benzyl and difluoro groups. Common reagents used in these steps include benzyl bromide, difluoromethylating agents, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route for scalability, ensuring high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or difluoro positions using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. For instance, the compound may inhibit certain enzymes or receptors, thereby altering cellular processes and exerting its effects.

Comparison with Similar Compounds

  • rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, trans
  • rac-(3aR,7aR)-2-benzyl-7,7-difluoro-octahydro-1H-pyrrolo[3,4-c]pyridine, cis-dihydro

Uniqueness: this compound is unique due to its specific stereochemistry and the presence of difluoro groups, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

2387562-74-3

Molecular Formula

C14H18F2N2

Molecular Weight

252.3

Purity

95

Origin of Product

United States

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